

Commercial Suppliers and Technical Guide for 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

Cat. No.: B130401

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to **3-Chloro-2-iodoaniline**

Introduction

3-Chloro-2-iodoaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly indole derivatives. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline ring, makes it a versatile reagent in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of **3-Chloro-2-iodoaniline**, detailed experimental protocols for its application, and insights into its role in the synthesis of biologically active molecules, including kinase inhibitors.

Commercial Availability

3-Chloro-2-iodoaniline (CAS Number: 70237-25-1) is readily available from a range of commercial suppliers. The compound is typically supplied as a solid with purity levels suitable for synthetic research and development. Proper storage in a cool, dark place under an inert atmosphere is recommended to ensure its stability.^[1] Below is a comparative table of prominent suppliers.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	BL3H1F1C8403	98%	Inquire
Santa Cruz Biotechnology	sc-280233	Inquire	Inquire
BLD Pharm	BD25535	Inquire	Inquire
Chemsigma International Co., Ltd.	Inquire	Inquire	Inquire
Alachem Co., Ltd.	1Q2219	Inquire	Inquire
CookeChem	A2986512	95%	Inquire

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

Property	Value
CAS Number	70237-25-1
Molecular Formula	C ₆ H ₅ ClIN
Molecular Weight	253.47 g/mol
Appearance	Solid
Storage Temperature	2-8°C

Synthetic Applications and Experimental Protocols

A primary application of **3-Chloro-2-iodoaniline** is in the synthesis of substituted indoles via palladium-catalyzed reactions, most notably the Larock indole synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction allows for the construction of the indole core through the coupling of an o-haloaniline with an alkyne.

Detailed Experimental Protocol: Larock Indole Synthesis

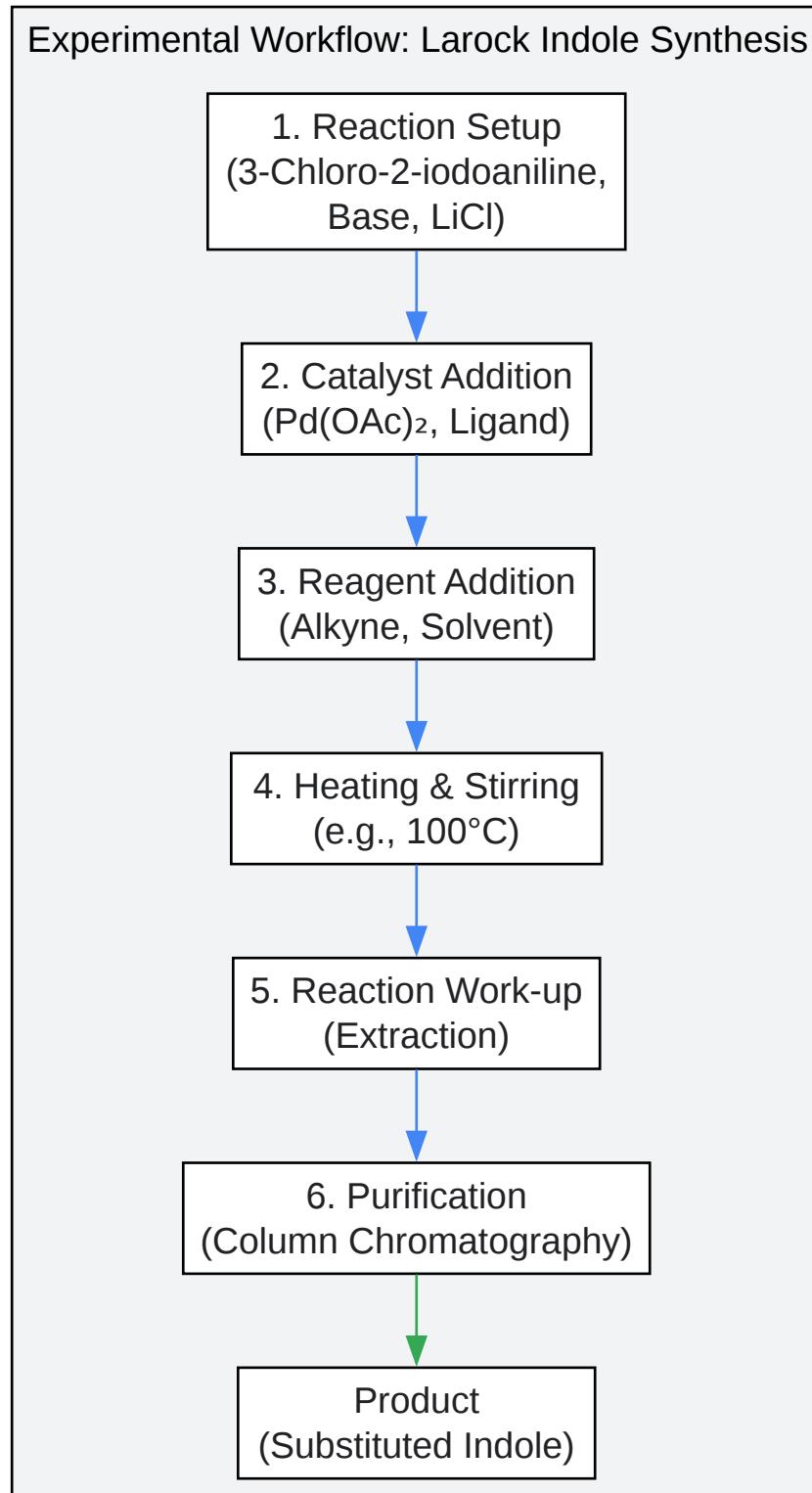
This protocol outlines the synthesis of a 2,3-disubstituted indole starting from **3-Chloro-2-iodoaniline**.

Materials:

- **3-Chloro-2-iodoaniline**
- Disubstituted alkyne (e.g., 1-phenyl-1-propyne)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Lithium chloride (LiCl)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

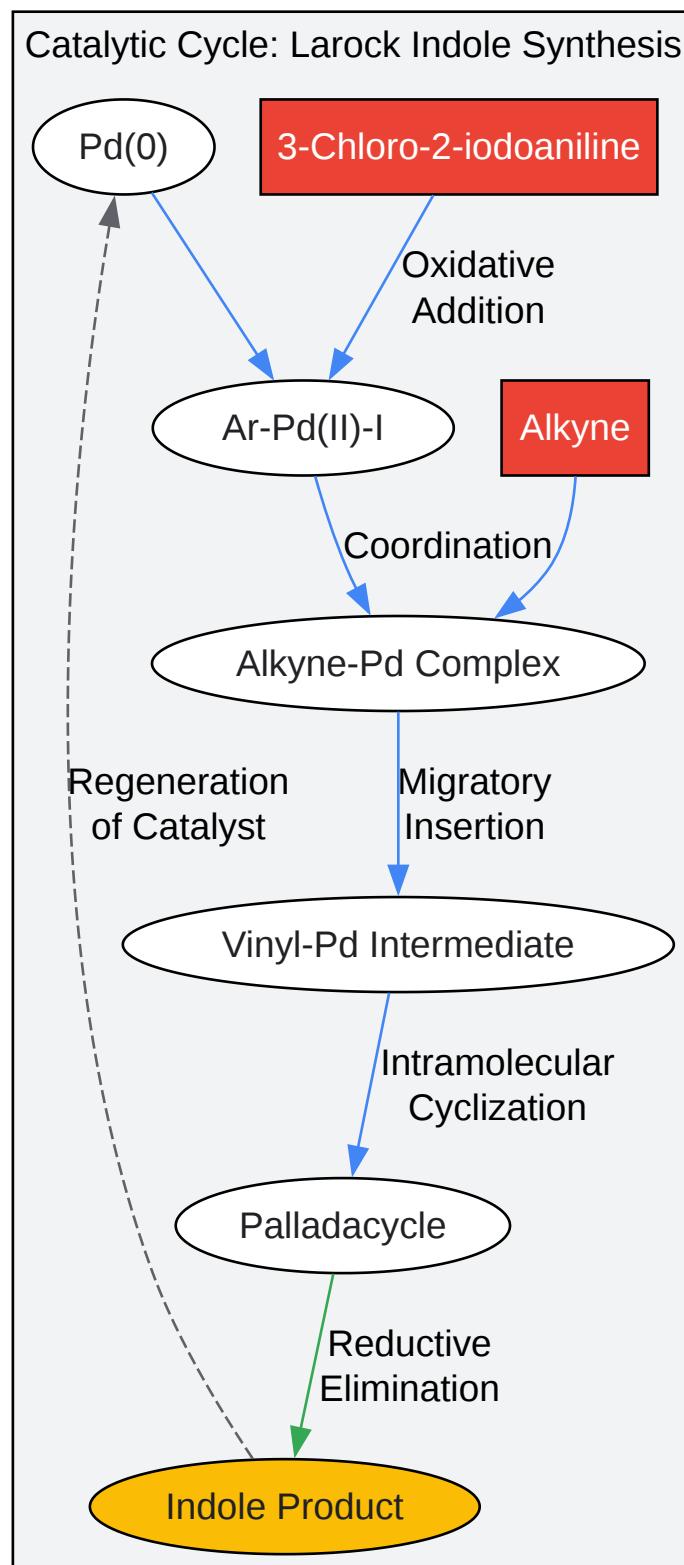
Procedure:

- **Reaction Setup:** In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine **3-Chloro-2-iodoaniline** (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
- **Catalyst Addition:** To the flask, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol).


- Solvent and Reagent Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol).
- Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate.
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Role in Drug Discovery and Development

Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. **3-Chloro-2-iodoaniline**, in particular, is a precursor to complex heterocyclic structures found in biologically active compounds. Its utility has been noted in the preparation of indolyl benzoic acid derivatives which are of interest in medicinal chemistry.^[2] Furthermore, the indole nucleus, readily accessible from **3-Chloro-2-iodoaniline**, is a common scaffold in many kinase inhibitors. For instance, the core structure of Trametinib, a MEK inhibitor, features a substituted aniline-derived moiety, highlighting the relevance of such building blocks in the development of targeted cancer therapies.^[5]


Visualizing Synthetic and Signaling Pathways

To further illustrate the utility of **3-Chloro-2-iodoaniline**, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for the Larock indole synthesis and the catalytic cycle of this reaction.

[Click to download full resolution via product page](#)

Generalized workflow for the Larock indole synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 70237-25-1|3-Chloro-2-iodoaniline|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-Chloro-2-iodoaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130401#commercial-suppliers-of-3-chloro-2-iodoaniline\]](https://www.benchchem.com/product/b130401#commercial-suppliers-of-3-chloro-2-iodoaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com